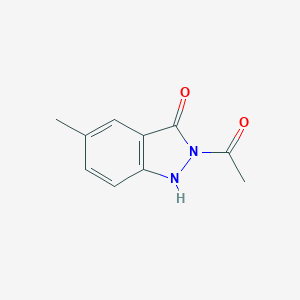
2-Acetyl-5-methyl-1H-indazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-methyl-1H-indazol-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Key applications include:
1. Anti-inflammatory Activity
Research indicates that derivatives of 2-acetyl-5-methyl-1H-indazol-3(2H)-one possess significant anti-inflammatory effects. For instance, synthesized N(2)-arylindazol-3(2H)-ones demonstrated potent inhibition of inflammatory markers in murine macrophage RAW264.7 cells, with minimal cytotoxicity observed .
2. Antitumor Activity
Indazole derivatives have been explored for their antitumor properties. Studies have shown that compounds derived from this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity . The structure-activity relationship (SAR) studies highlight specific modifications that enhance their anticancer efficacy.
3. Antimicrobial Properties
The antibacterial activity of this compound has been evaluated against several bacterial strains. In vitro studies revealed that certain derivatives exhibited substantial zones of inhibition against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
4. Kinase Inhibition
Indazoles, including this compound, have been identified as promising kinase inhibitors. For example, one study reported that a related compound inhibited CDK2/cyclin complexes effectively, showcasing the potential for developing cancer therapeutics targeting cell cycle regulation .
Case Study 1: Anti-inflammatory Activity Assessment
A study assessed the anti-inflammatory effects of synthesized indazole derivatives using the MTT assay and Griess assay. The results are summarized in Table 1 below:
| Compound | IC50 (µM) | Cell Viability (%) | Remarks |
|---|---|---|---|
| 5A | 12.5 | 85 | Significant anti-inflammatory effect |
| 5B | 25 | 90 | Moderate effect |
| Control | - | 100 | No effect |
Case Study 2: Antimicrobial Activity Evaluation
The antimicrobial efficacy was evaluated using the agar diffusion method. The findings are presented in Table 2:
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 5A | 20 | 100 |
| 5B | 15 | 150 |
| Penicillin | 25 | - |
Propriétés
Numéro CAS |
152839-60-6 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
2-acetyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)12(11-9)7(2)13/h3-5,11H,1-2H3 |
Clé InChI |
ROABPYFOISNXEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
SMILES canonique |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Synonymes |
3H-Indazol-3-one, 2-acetyl-1,2-dihydro-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















